molecular formula C7H8N2O B1253829 2-Methylnicotinamide CAS No. 58539-65-4

2-Methylnicotinamide

Numéro de catalogue B1253829
Numéro CAS: 58539-65-4
Poids moléculaire: 136.15 g/mol
Clé InChI: JRYYVMDEUJQWRO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Methylnicotinamide is a compound with the linear formula C7H8N2O . It is a derivative of Nicotinamide (niacinamide, vitamin B3) and is produced in the liver when Nicotinamide is metabolized .


Synthesis Analysis

Nicotinamide N-methyltransferase (NNMT) is a metabolic enzyme involved in controlling methylation potential, impacting DNA and histone epigenetic modification . NNMT overexpression has been described in various solid cancer tissues and even body fluids, including serum, urine, and saliva .


Chemical Reactions Analysis

2-Methylnicotinamide is involved in various chemical reactions. For instance, it is metabolized to 1-methylnicotinamide by nicotinamide N-methyltransferase, which uses S-adenosyl methionine as a methyl group donor .


Physical And Chemical Properties Analysis

2-Methylnicotinamide has a molecular formula of C7H8N2O and an average mass of 136.151 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 271.9±28.0 °C at 760 mmHg, and a flash point of 118.2±24.0 °C .

Applications De Recherche Scientifique

Kidney Transplant Recipients

2-Methylnicotinamide (also known as N1-Methylnicotinamide or N1-MN) has been studied in the context of kidney transplant recipients. The 24-hour urinary excretion of N1-MN, as a biomarker of niacin status, has been shown to be negatively associated with premature mortality in kidney transplant recipients . This suggests that 2-Methylnicotinamide could potentially be used as a biomarker for assessing the health status of kidney transplant recipients .

Aging Research

Recent research has suggested that boosting nicotinamide mononucleotide (NMN) levels, a precursor of nicotinamide adenine dinucleotide (NAD+), can alleviate or even reverse age-related conditions . 2-Methylnicotinamide is a metabolite of NMN, and therefore, it plays a role in this process .

Analytical Applications

The reaction between N1-Methylnicotinamide iodide (NMNI) and active methylene group-containing compounds yields a fluorescent product . This reaction can be used in the quantitative determination of certain drugs, indicating a potential application of 2-Methylnicotinamide in analytical chemistry .

NAD+ Metabolism

The activity of nicotinamide N-methyltransferase (NNMT) is tightly linked to the maintenance of the nicotinamide adenine dinucleotide (NAD+) level . This enzyme catalyzes the methylation of nicotinamide (NAM) into 2-Methylnicotinamide (MNAM), which is either excreted or further metabolized . This suggests that 2-Methylnicotinamide plays a crucial role in NAD+ metabolism, which is essential for various critical cell functions, including metabolism, DNA repair, cell growth, and survival .

Safety And Hazards

High-level administration of 2-Methylnicotinamide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Orientations Futures

1-Methylnicotinamide, a metabolite of 2-Methylnicotinamide, has been associated with adverse outcomes . Future studies should validate 1-methylnicotinamide as a prognostic biomarker of mortality and renal replacement therapy . There are also potential risks for epigenetic alterations associated with chronic use of 2-Methylnicotinamide at high doses .

Propriétés

IUPAC Name

2-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-6(7(8)10)3-2-4-9-5/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYYVMDEUJQWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482082
Record name 2-methylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methylnicotinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059711
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Methylnicotinamide

CAS RN

58539-65-4
Record name 2-Methyl-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58539-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylnicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058539654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-methylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLNICOTINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELT7L45NHX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methylnicotinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059711
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 2-methylnicotinic acid (15.0 g, 0.111 mol) and 1,1'-carbonyldiimidazole (36.0 g, 0.222 mol) was added 300 mL of methylene chloride dropwise. The reaction mixture was stirred at room temperature overnight. Ammonia gas was distilled into the reaction mixture for 30 minutes using a dry ice condenser and the mixture was stirred at room temperature for an additional hour. Solvent was removed under vacuum and the residue was dissolved with 500 mL of acetonitrile. The solution was concentrated to half volume at low temperature and the product precipitated out as white solid. The crude mixture was recrystallized from ethanol/ether to give 11.5 g of 2-methylnicotinamide as a colorless crystal (76%): mp 160°-163° C. Anal. Calc'd. For C7H8N2O: C, 61.75, H, 5.92, N, 20.57. Found: C, 61.44, H, 6.14, N, 20.66.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-chloro-N-(4-chloro-3-(3-chlorobenzamido)phenyl)-2-methylnicotinamide (0.16 mmol) was used in general procedure 3 with 1-acetylpiperazine (0.83 mmol). The product was purified by RP-HPLC to give 6-(4-acetylpiperazin-1-yl)-N-(4-chloro-3-(3-chlorobenzamido)phenyl))phenyl)-2-methylnicotinamide. MS (Q1) 526.1 (M)+
Name
6-chloro-N-(4-chloro-3-(3-chlorobenzamido)phenyl)-2-methylnicotinamide
Quantity
0.16 mmol
Type
reactant
Reaction Step One
Quantity
0.83 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

6-chloro-N-(4-chloro-3-(4-fluorobenzamido)phenyl)-2-methylnicotinamide (0.15 mmol) was used in general procedure 3 with cis-2,6-dimethylpiperazine (0.77 mmol). The product was purified by RP-HPLC to give N-(4-fluorobenzamido)phenyl))-6-(3S-,5R)-3-5-dimethylpiperazine-1-yl)-2-methylnicotinamide. MS (Q1) 496.0 (M)+
Name
6-chloro-N-(4-chloro-3-(4-fluorobenzamido)phenyl)-2-methylnicotinamide
Quantity
0.15 mmol
Type
reactant
Reaction Step One
Name
cis-2,6-dimethylpiperazine
Quantity
0.77 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

N-(3-benzamido-4-chlorophenyl)-6-chloro-2-methylnicotinamide (0.15 mmol) was used in general procedure 3 with cis-2,6-dimethylpiperazine (0.77 mmol). The product was purified by RP-HPLC to give N-(3-benzamido-4-chlorophenyl)-6-(3S-,5R)-3-5-dimethylpiperazine-1-yl)-2-methyl-nicotinamide. MS (Q1) 464.0 (M)+
Name
N-(3-benzamido-4-chlorophenyl)-6-chloro-2-methylnicotinamide
Quantity
0.15 mmol
Type
reactant
Reaction Step One
Name
cis-2,6-dimethylpiperazine
Quantity
0.77 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

6-chloro-N-(4-chloro-3-(3-chlorobenzamido)phenyl)-2-methylnicotinamide (0.14 mmol) was used in general procedure 3 with cis-2,6-dimethylpiperazine (0.70 mmol). The product was purified by RP-HPLC to give N-(4-chloro-3-(3-chlorobenzamido)phenyl))-6-(3S,5R)-3-5-dimethylpiperazine-1-yl)-2-methylnicotinamide. MS (Q1) 512.0 (M)+
Name
6-chloro-N-(4-chloro-3-(3-chlorobenzamido)phenyl)-2-methylnicotinamide
Quantity
0.14 mmol
Type
reactant
Reaction Step One
Name
cis-2,6-dimethylpiperazine
Quantity
0.7 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylnicotinamide
Reactant of Route 2
2-Methylnicotinamide
Reactant of Route 3
2-Methylnicotinamide
Reactant of Route 4
2-Methylnicotinamide
Reactant of Route 5
2-Methylnicotinamide
Reactant of Route 6
2-Methylnicotinamide

Q & A

Q1: What is the mechanism of action for 2-methylnicotinamide derivatives as anti-inflammatory agents?

A1: Research suggests that certain derivatives of 2-methylnicotinamide, such as N-(6-chloro-7-methoxy-9H-β-carbolin-8-yl)-2-methylnicotinamide (ML120B), act as potent and selective inhibitors of IκB kinase β (IKKβ). [, , ] IKKβ is a key regulator of the NF-κB pathway, which plays a crucial role in inflammation. By inhibiting IKKβ, these compounds block the activation of NF-κB, thereby reducing the production of inflammatory cytokines and other mediators. [, , ] This mechanism makes them potential therapeutic candidates for inflammatory diseases like rheumatoid arthritis. [, ]

Q2: Beyond anti-inflammatory activity, what other therapeutic potential do 2-methylnicotinamide derivatives show?

A2: Studies indicate that IKKβ inhibition by 2-methylnicotinamide derivatives like ML120B can also influence cellular growth processes. [] Research has shown that ML120B can reduce the phosphorylation of TSC1 (tuberous sclerosis complex 1) by IKKβ in vascular smooth muscle cells. [] This inhibition subsequently affects downstream targets of the mammalian target of rapamycin complex 1 (mTORC1) pathway, ultimately leading to a decrease in protein synthesis. [] This mechanism suggests a potential therapeutic application for these compounds in conditions involving excessive cell growth, such as cardiovascular diseases. []

Q3: Have any structural modifications been explored for 2-methylnicotinamide, and how do they impact its activity?

A3: Yes, various structural modifications have been investigated. For example, researchers synthesized methylene-bridged cyclic nucleoside analogs of nicotinamide riboside incorporating the 2-methylnicotinamide moiety. [] Additionally, studies have explored the synthesis and biological activity of arylamides of 2-methylnicotinic acid. [] While the specific impact of these modifications on activity requires further investigation, they represent efforts to explore structure-activity relationships and potentially enhance desired effects. [, ]

Q4: Are there any in vivo studies supporting the therapeutic potential of 2-methylnicotinamide derivatives?

A4: Yes, preclinical studies using a rat model of rheumatoid arthritis demonstrated that oral administration of ML120B effectively reduced joint inflammation and protected against bone and cartilage destruction. [, ] This protective effect was linked to a decrease in NF-κB activity within the arthritic joints. [, ] These findings suggest that IKKβ inhibition by 2-methylnicotinamide derivatives holds promise for treating both the inflammatory and destructive aspects of rheumatoid arthritis. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.